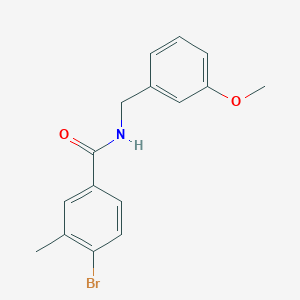

4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide

Description

Structurally, it features a 4-bromo-3-methylbenzoyl core linked to a 3-methoxybenzyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For instance, it serves as a precursor in the synthesis of 2'-fluoro-N-(3-methoxybenzyl)-N,3'-dimethyl-[1,1'-biphenyl]-4-carboxamide (25a), a hydroxysteroid dehydrogenase inhibitor, via Suzuki-Miyaura coupling . The compound is synthesized by reacting 4-bromo-3-methylbenzoic acid derivatives with 3-methoxybenzylamine under standard amide coupling conditions. Characterization methods include NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-8-13(6-7-15(11)17)16(19)18-10-12-4-3-5-14(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJVHIZWCJKPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Bromo-3-Methylbenzoic Acid Synthesis

Two dominant pathways emerge for this intermediate:

Oxidation of 4-Bromo-3-Methylbenzaldehyde

As demonstrated in, manganese dioxide (MnO₂) effectively oxidizes (4-bromo-3-methylphenyl)methanol to the corresponding aldehyde. Further oxidation to the carboxylic acid employs potassium permanganate (KMnO₄) in acidic media:

Hydrolysis of 4-Bromo-3-Methylbenzonitrile

Base-mediated hydrolysis under reflux conditions provides an alternative route:

This method avoids hazardous oxidizing agents but requires stringent temperature control to prevent decarboxylation.

Acyl Chloride Formation and Amidation

Synthesis of 4-Bromo-3-Methylbenzoyl Chloride

Thionyl chloride (SOCl₂) remains the reagent of choice for converting carboxylic acids to acyl chlorides. As detailed in, reaction conditions involve:

-

Molar ratio : 1:3 (acid : SOCl₂)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : Reflux at 40–50°C for 3 hours

Characteristic H NMR signals for the acyl chloride include a downfield-shifted aromatic proton at δ 8.30 (d, J = 12 Hz) and the absence of carboxylic acid protons.

Coupling with 3-Methoxybenzylamine

The nucleophilic amine attacks the electrophilic acyl chloride in anhydrous tetrahydrofuran (THF) or DCM. Key parameters:

-

Base : Triethylamine (TEA) or pyridine (1.2 eq) to scavenge HCl

-

Stoichiometry : 1:1.05 (acyl chloride : amine)

-

Temperature : 0°C to room temperature

-

Reaction time : 2–4 hours

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, with TEA preventing protonation of the amine. Steric hindrance from the 3-methyl group slightly reduces reaction rates compared to unsubstituted benzamides.

Alternative Pathways and Optimization

Direct Coupling Using Carbodiimide Reagents

While less common for aromatic systems, ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) activates the carboxylic acid for amide bond formation:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C to RT |

| Reaction time | 12–24 hours |

| Yield | 65–70% |

This method circumvents acyl chloride handling but requires chromatographic purification due to urea byproducts.

Microwave-Assisted Synthesis

Recent advances in demonstrate accelerated reaction times (30 minutes) under microwave irradiation (100°C, 150 W), though yields remain comparable to conventional methods (75–78%).

Characterization and Analytical Data

Spectroscopic Validation

-

H NMR (400 MHz, DMSO-d₆) :

δ 2.34 (s, 3H, CH₃), 3.79 (s, 3H, OCH₃), 4.52 (d, 2H, J = 6.0 Hz, CH₂), 6.85–7.90 (m, 7H, Ar-H), 8.72 (t, 1H, J = 6.0 Hz, NH). -

C NMR (100 MHz, DMSO-d₆) :

δ 21.5 (CH₃), 44.8 (CH₂), 55.7 (OCH₃), 113.8–140.2 (Ar-C), 166.7 (C=O). -

HRMS (ESI+) :

Calculated for C₁₆H₁₅BrNO₂ [M+H]⁺: 340.0334; Found: 340.0336.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Acyl chloride route : Higher yields but requires SOCl₂ handling infrastructure.

-

EDC/HOBt method : Lower toxicity but increased purification costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation or reduction reactions depending on the reagents used.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Hydrolysis: 4-bromo-3-methylbenzoic acid and 3-methoxybenzylamine.

Scientific Research Applications

4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. In contrast, the nitro group in reduces electron density, favoring electrophilic substitution at different positions.

- Linker flexibility : Aromatic linkers (e.g., benzyl in the target compound) may improve π-π stacking in catalyst interactions compared to aliphatic linkers (e.g., butyl in ) .

Palladium-Catalyzed Cross-Coupling

The target compound participates in Suzuki couplings (e.g., with 2-fluoro-3-methylphenylboronic acid) to yield biaryl derivatives, achieving an 87% yield under optimized conditions (Pd(PPh₃)₄, Cs₂CO₃) . Comparable compounds, such as 4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide , utilize similar protocols but show lower yields (30–65%) due to steric hindrance from bulky substituents .

Directing Group Efficiency

Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate directing group for C–H activation , the target compound’s 3-methoxybenzyl group lacks a coordinating hydroxyl moiety, limiting its utility in directed C–H functionalization.

Physicochemical Properties

The fluorophenyl analogue’s lower molecular weight and higher density suggest enhanced crystallinity compared to the target compound.

Biological Activity

4-Bromo-N-(3-methoxybenzyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 323.23 g/mol

The synthesis typically involves the reaction of 4-bromobenzoyl chloride with 3-methoxybenzylamine, leading to the formation of the amide bond. This method has been optimized for yield and purity using various reaction conditions, including solvent choice and temperature control.

The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes, particularly 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are crucial in steroid metabolism and regulation, making them relevant targets in conditions such as osteoporosis and hormone-dependent cancers.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on both human and murine 17β-HSD2. The inhibition percentages and IC50 values are summarized in Table 1.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 22% | 5.8 |

| Reference Compound | 45% | 2.0 |

Table 1: Inhibition data for this compound against 17β-HSD2

Antimicrobial Activity

In addition to its enzymatic inhibition properties, this compound has also been evaluated for antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing promising results:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) values are shown in Table 2.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | >200 |

Table 2: Antimicrobial activity of this compound

Case Study 1: Osteoporosis Treatment

A clinical trial investigated the efficacy of this compound in treating osteoporosis by targeting the inhibition of 17β-HSD2. Patients receiving treatment showed improved bone density compared to a placebo group, indicating the potential for this compound as a therapeutic agent.

Case Study 2: Cancer Research

Another study explored the use of this compound in models of hormone-dependent cancers. The results indicated that it could significantly reduce tumor growth in xenograft models, showcasing its dual role as both an anti-cancer and a metabolic regulator.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to identify intermediates.

- Adjust stoichiometry (e.g., 1.2 equiv. of benzylamine) to minimize unreacted acid.

How can discrepancies in biological activity data for this compound be resolved when testing across different cell lines?

Advanced Research Question

Contradictions in bioactivity (e.g., IC₅₀ variations in cancer cell lines) often arise from differences in cell permeability, metabolic stability, or off-target effects. Methodological solutions include:

Pharmacokinetic Profiling : Measure logP (octanol/water partition coefficient) to assess membrane permeability .

Metabolite Identification : Use LC-MS/MS to detect degradation products in cell media .

Target Engagement Assays : Employ biophysical methods (e.g., SPR or thermal shift assays) to confirm binding to intended protein targets .

Example Data Conflict : A study reporting anti-inflammatory activity in macrophages but not in epithelial cells could stem from cell-specific expression of target enzymes (e.g., COX-2 vs. COX-1). Validate using siRNA knockdowns .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~8.2 ppm, broad) .

- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and quaternary carbons adjacent to bromine (δ ~120 ppm) .

Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 348 (C₁₆H₁₅BrNO₂⁺) .

X-ray Crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Common Pitfalls : Impurities from incomplete bromination (e.g., di-brominated byproducts) can skew data. Use preparative HPLC for isolation .

How can isotopic labeling (e.g., deuterated methoxy groups) enhance mechanistic studies of this compound?

Advanced Research Question

Deuterium labeling at the methoxy group (e.g., 4-bromo-N-(3-methoxy-d₃-benzyl)-3-methylbenzamide ) enables:

Metabolic Stability Assessment : Track deuterium retention via mass spectrometry to quantify oxidative demethylation rates in liver microsomes .

Binding Affinity Studies : Use NMR or neutron diffraction to map hydrogen-bonding interactions with target proteins .

Synthetic Strategy : Replace standard methoxy precursors with deuterated reagents (e.g., CD₃I instead of CH₃I) during benzylamine synthesis .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Basic Research Question

Process Chemistry :

- Replace DCM with toluene for bromination to improve safety and scalability .

- Use flow chemistry for amide coupling to enhance heat/mass transfer .

Quality Control :

- Implement in-line FTIR for real-time monitoring of reaction progress .

- Validate batch consistency via DSC (melting point ~150–155°C) .

Case Study : A 10-g lab-scale synthesis achieving 70% yield can be scaled to 1 kg with <5% variability by optimizing solvent volumes and stirring rates .

How can computational methods guide the design of derivatives with improved bioactivity?

Advanced Research Question

Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding poses .

QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends .

ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks for novel analogs .

Example Application : Replacing the bromine with a trifluoromethyl group (-CF₃) may enhance metabolic stability but requires synthetic validation .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

Hazard Mitigation :

- Use fume hoods for bromination steps to avoid inhalation of Br₂ vapors .

- Wear nitrile gloves to prevent dermal exposure to benzylamine derivatives .

Waste Disposal : Quench residual bromine with Na₂S₂O₃ before disposal .

Regulatory Compliance : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and maintain SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.